molecular formula C12H12N2 B1282714 5-Benzylpyridin-2-amine CAS No. 98477-40-8

5-Benzylpyridin-2-amine

Cat. No. B1282714
CAS RN: 98477-40-8
M. Wt: 184.24 g/mol
InChI Key: YGLZLNHYUDXOSU-UHFFFAOYSA-N
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Description

5-Benzylpyridin-2-amine (BPA) is a heterocyclic aromatic amine with a pyridine ring and a benzyl substituent. It is an important chemical intermediate, used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. BPA has also been studied for its potential therapeutic applications, as it has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Comparative Carcinogenicity Studies

5-Benzylpyridin-2-amine (2-APP) has been examined in comparative carcinogenicity studies. Specifically, its mutagenic properties and structural similarity to known carcinogens have been investigated. For instance, Dooley et al. (1988) compared the tumorigenic activity of 2-APP with 4-aminobiphenyl (4-ABP) in mice, finding that 2-APP did not induce neoplastic lesions, unlike 4-ABP, which was strongly carcinogenic (Dooley et al., 1988).

Drug Discovery Intermediates

5-Benzylpyridin-2-amine serves as an intermediate in drug discovery. For example, Li et al. (2012) synthesized the compound 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, exploring its crystal structure and hydrogen bonding properties, showcasing its potential in the synthesis of new pharmaceutical compounds (Li et al., 2012).

Antimicrobial Activity

The antimicrobial activities of compounds derived from 5-Benzylpyridin-2-amine have been a subject of study. Senbagam et al. (2016) synthesized and assessed various substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds for their antimicrobial properties, finding significant activity against certain microbes (Senbagam et al., 2016).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds. Nordmann and Müller (2013) reported the synthesis of novel 1-aryl-5-benzoyl-6-phenyl-3,4-dihydropyridin-2(1H)-ones, using 5-Benzylpyridin-2-amine as a substrate in a copper-free alkynylation process (Nordmann & Müller, 2013).

Electrophilic Benzylation

Electrophilic benzylation of 2-aminopyridine ring with 5-Benzylpyridin-2-amine as a key compound has been studied by Kowalski (1991), providing insights into reaction mechanisms and compound formation (Kowalski, 1991).

Enhanced Dielectric Constant in Polyimides

5-Benzylpyridin-2-amine is also involved in material sciences. Qian et al. (2020) synthesized polyimide-metal complexes with enhanced dielectric, thermal, and mechanical properties, indicating potential applications in high-performance materials (Qian et al., 2020).

Ultrasound-Assisted Synthesis

The ultrasound-assisted synthesis involving 5-Benzylpyridin-2-amine derivatives has been explored by Erdogan (2018), showcasing the efficiency of ultrasound in chemical synthesis (Erdogan, 2018).

properties

IUPAC Name

5-benzylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLZLNHYUDXOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540569
Record name 5-Benzylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzylpyridin-2-amine

CAS RN

98477-40-8
Record name 5-Benzylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9-Benzyl-9-bora-bicyclo[3.3.1]nonane (0.5M solution in THF, 12727 μL, 6363 μmol) was added to a mixture of 5-iodopyridin-2-amine (700 mg, 3182 μmol), potassium phosphate (2026 mg, 9545 μmol), Pd2 dba3 (58 mg, 64 μmol), and X-Phos (61 mg, 127 μmol) suspended in H2O (1 mL) in a sealable reaction vial. The vial was flushed with argon gas and then sealed and heated (microwave) at 120° C. for 30 min. The crude mixture was diluted with EtOAc, and the resulting solution was sequentially washed with 1M NaOH and brine. The organic layer was dried over sodium sulfate and concentrated in vacuo. The residue was taken up in MeOH (5 mL), concentrated aqueous HCl (0.30 mL) was added, and the resulting solution was stirred 10 min. Solid NaOH (120 mg) was then added, and the resulting solution was concentrated onto silica gel. Chromatographic purification of the product (ISCO, 12 g, 0-10% MeOH/CH2Cl2) furnished 5-benzylpyridin-2-amine as a yellow solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.95 (s, 1H), 7.28 (t, J=7.5 Hz, 2H), 7.23 (d, J=11.0 Hz, 2H), 7.17 (t, J=8.5 Hz, 2H), 6.44 (d, J=8.5 Hz, 1H), 4.34 (s, 2H), 3.80-3.86 (m, 2H).
Quantity
12727 μL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
2026 mg
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

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